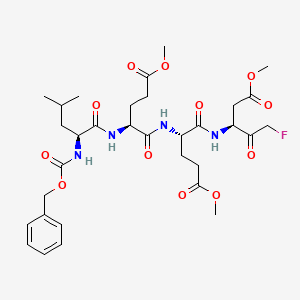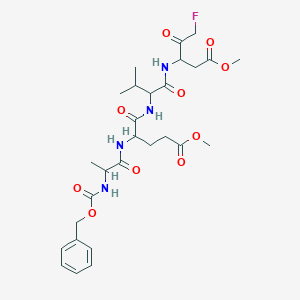
Ewing Tumor EZH2 (666-674)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ewing Tumor EZH2
Applications De Recherche Scientifique
Role of EZH2 in Ewing Tumors
EZH2 as a Mediator of Tumor Growth and Metastasis : EZH2 plays a central role in the pathology of Ewing tumors (ET), affecting their oncogenicity and stem cell phenotype. This is achieved through the regulation of stemness genes and genes involved in neuroectodermal and endothelial differentiation (Richter et al., 2009).
Epigenetic Maintenance of Malignancy in ET by EZH2 : The genetic translocation EWS-FLI1 is closely linked to epigenetic alterations mediated by EZH2 in Ewing Tumors. EZH2's suppression has been shown to result in a loss of histone modification, leading to changes in stemness features via epigenetic mechanisms (Burdach et al., 2009).
EZH2 and Ewing Sarcoma Precursors : EZH2, a component of the polycomb repressive complex 2 (PRC2), has been linked to the histogenesis of Ewing's sarcoma, particularly in embryonic osteochondrogenic progenitors (Tanaka et al., 2014).
Suppression of Retroviruses and Interferon Response by EZH2 : In Ewing sarcoma, EZH2 is critical for suppressing endogenous retroviruses, LINE-1 retrotransposons, and an interferon response, suggesting its role in avoiding antiviral responses in cancer (Jayabal et al., 2021).
EZH2 Inhibition Upregulates GD2 for Gene-Modified T Cell Targeting : Pharmacological inhibition of EZH2 induces GD2 surface expression in Ewing sarcoma cells, suggesting a potential therapeutic approach for adoptively transferred GD2-redirected T cells (Kailayangiri et al., 2019).
Class I Histone Deacetylases in Ewing Sarcoma Pathogenesis : Class I HDACs, along with EZH2, play a vital role in mediating the EWS-ETS-mediated transcription program in Ewing sarcoma, offering new treatment opportunities (Schmidt et al., 2018).
Other Notable Studies
- EWS-FLI-1 Expression in Human Mesenchymal Stem Cells : EWS-FLI-1 expression in human mesenchymal stem cells induces a gene expression profile similar to ESFT, including the induction of EZH2 (Riggi et al., 2008).
- KDM6 Demethylases in EWSR1-FLI1-Driven Transformation : KDM6 demethylases, along with EZH2, play a role in transcriptional activation at EWSR1-FLI1 enhancers, suggesting their potential in targeted therapies (Figuerola-Bou et al., 2023).
Propriétés
Séquence |
YMCSFLFNL |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Ewing Tumor EZH2 (666-674) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




